[1,2]Oxathiino[5,6-g][1,3]benzothiazole
Description
[1,2]Oxathiino[5,6-g][1,3]benzothiazole is a fused heterocyclic compound featuring a benzothiazole core (a benzene ring fused to a thiazole ring containing nitrogen and sulfur) linked to an oxathiino ring (a six-membered ring with oxygen and sulfur atoms). This unique arrangement confers distinct electronic and steric properties, making it relevant in materials science and pharmaceutical research. Its reactivity and stability are influenced by the electron-withdrawing sulfur and oxygen atoms, as well as the conjugation across the fused aromatic system .
Properties
CAS No. |
80765-97-5 |
|---|---|
Molecular Formula |
C9H5NOS2 |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
oxathiino[5,6-g][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NOS2/c1-2-7-9(12-5-10-7)8-6(1)3-4-13-11-8/h1-5H |
InChI Key |
NQXZVWDCCFUPIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CSO3)SC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]Oxathiino[5,6-g][1,3]benzothiazole typically involves the condensation of 2-aminothiophenol with aldehydes or ketones, followed by cyclization. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to promote the condensation reaction . Another approach involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
[1,2]Oxathiino[5,6-g][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the benzothiazole ring .
Scientific Research Applications
[1,2]Oxathiino[5,6-g][1,3]benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and antiviral properties.
Mechanism of Action
The mechanism of action of [1,2]Oxathiino[5,6-g][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Analogues with Varied Heteroatom Arrangements
Benzo[1,2,3]dithiazole
- Structure: Contains two sulfur atoms in place of the oxygen and sulfur in [1,2]oxathiino systems (Figure 1, ).
- Properties: Exhibits enhanced electron-deficient character due to dual sulfur atoms, making it suitable for optoelectronic applications. However, its thermal stability is lower compared to [1,2]oxathiino derivatives .
- Synthesis: Typically prepared via cyclization of thioamide precursors, differing from the multi-step fusion reactions used for oxathiino systems .
1,4-Benzodithiazine Derivatives (e.g., Compound 17 in )
- Structure : Features a seven-membered ring with two sulfur and one nitrogen atom.
- Properties: Higher thermal stability (mp 314–315°C) due to sulfone groups (-SO₂) and cyano substituents. The LogP value for similar compounds is ~2.5, indicating moderate polarity .
- Reactivity: Reacts with hydrazines to form hydrazide derivatives, unlike [1,2]oxathiino systems, which participate in three-component cyclization reactions ().
Fused Benzothiazole Derivatives
Pyrimido[2,1-b][1,3]benzothiazole ()
- Structure : Benzothiazole fused with a pyrimidine ring.
- Synthesis: Formed via nucleophilic substitution with malononitrile, contrasting with the sodium hydride-mediated cyclization used for oxathiino compounds ().
- Applications: Demonstrates reactivity toward amines and phenols, forming bioactive derivatives, whereas [1,2]oxathiino systems are less explored in medicinal chemistry .
6-Methoxy-2-phenyl-1,4-benzoxathiino[2,1-c]thiazole (Compound 4a, )
- Structure: Benzoxathiino fused to a thiazole.
Physicochemical Data :
Property Value Melting Point 136–138°C $^{1}\text{H NMR}$ δ 7.42–7.60 (m, aromatic H) Yield 50–60% - Comparison: Higher solubility in polar solvents (e.g., DMF) compared to [1,2]oxathiino[5,6-g][1,3]benzothiazole due to methoxy substituents .
Spiro and Polycyclic Systems
Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole] ()
- Structure : Spiro junction between cyclohexane and a dioxolo-benzothiazole.
- Analytical Data : LogP = 4.21 (lipophilic), molecular weight = 261.34 g/mol.
Three-Component Reaction Products (–8)
The compound 7-phenyl-7,14-dihydrobenzo[5,6][1,2]oxathiino[4,3-b]benzo[5,6][1,2]oxathiino[3,4-e]pyridine 6,6,8,8-tetraoxide demonstrates:
- Synthesis : Formed via a three-component reaction involving aldehydes and active methylene nitriles.
- Reactivity : Prefers cyclization over nucleophilic substitution, unlike simpler benzothiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
